

Application Notes and Protocols: Using O-1918 to Block GPR55 in Cell Culture

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Compound of Interest				
Compound Name:	O1918			
Cat. No.:	B109532	Get Quote		

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that has garnered significant interest due to its involvement in various physiological and pathophysiological processes, including cancer, pain, and inflammation.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 shares little sequence homology and initiates distinct excitatory signaling cascades, primarily through G α q and G α 12/13 proteins.[3] [4] The endogenous lipid L- α -lysophosphatidylinositol (LPI) is considered a key endogenous agonist for GPR55.[5][6]

O-1918 is a synthetic compound, structurally similar to cannabidiol (CBD), that is used in research as a putative antagonist of GPR55.[7][8] It is a valuable tool for investigating the functional roles of GPR55 signaling in cellular models. However, researchers should be aware that the pharmacology of GPR55 is complex, and O-1918 may exhibit different effects depending on the experimental system and has been reported to have activity at other receptors, such as GPR18 and GPR52.[7][9] These application notes provide detailed protocols for utilizing O-1918 to antagonize GPR55 in cell culture settings.

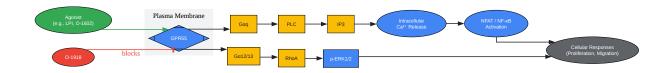
Mechanism of Action & Signaling Pathway

Activation of GPR55 by an agonist like LPI initiates coupling to G α q and G α 12/13 G-proteins.[3] [10] This leads to the activation of downstream effector proteins, including phospholipase C



(PLC) and RhoA.[3] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium (Ca2+) from intracellular stores.[10][11] The Gα12/13-RhoA pathway is involved in cytoskeleton rearrangement and activation of ROCK.[12] These initial signals converge on downstream pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of transcription factors like NFAT (nuclear factor of activated T-cells), NF-κB (nuclear factor kappalight-chain-enhancer of activated B cells), and CREB (cAMP response element-binding protein).[5][12]

O-1918 is thought to act by competitively binding to GPR55, thereby preventing agonist-induced activation and subsequent downstream signaling.



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Caption: GPR55 signaling pathway and O-1918 inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations of O-1918 reported in various experimental contexts. Direct IC50 values for O-1918 at GPR55 are not consistently reported in the literature; therefore, effective concentrations for antagonism are provided.



Compound	Assay / System	Observed Effect	Effective Concentration	Reference(s)
O-1918	Rat Model of Acute Arthritis	Blocked O-1602 (GPR55 agonist)-induced reduction of nociceptive C fibre firing	Not specified	[8]
O-1918	Rat Mesenteric Resistance Artery	Potentiated LPI- induced vasorelaxation (unexpected effect)	10 μΜ	[13]
O-1918	Mouse Mesenteric Resistance Arteries (WT and GPR55 KO)	Antagonized abnormal cannabidiol-induced vasodilation (GPR55-independent)	30 μΜ	[14]
O-1918	Non- differentiated PC12 cells	Reduced DHA- DA (GPR55 agonist)- dependent ROS production	Not specified	[15]
O-1918	Anesthetized Rats	Inhibited delayed hypotension induced by anandamide	Not specified	[16]

Experimental Protocols General Handling and Preparation of O-1918

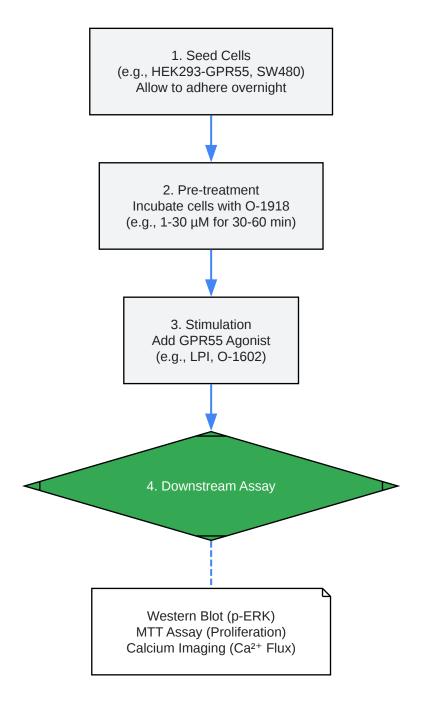


- Reconstitution: O-1918 is typically provided as a solid. Reconstitute it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
- Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting
 the stock solution in a serum-free cell culture medium. Ensure the final DMSO concentration
 in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a
 vehicle control (medium with the same final DMSO concentration) in your experiments.

General Experimental Workflow

The general workflow for using O-1918 involves pre-treating cells with the antagonist before stimulating them with a GPR55 agonist to observe the blockade of downstream effects.





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Caption: General experimental workflow for GPR55 antagonism.

Protocol 1: Inhibition of GPR55-Mediated ERK Phosphorylation by Western Blot

This protocol assesses the ability of O-1918 to block agonist-induced phosphorylation of ERK1/2, a key downstream event in GPR55 signaling.[17]



Materials:

- Cells expressing GPR55 (e.g., GPR55-transfected HEK293 or cancer cell lines like SW480)
- 6-well culture plates
- O-1918 and a GPR55 agonist (e.g., LPI)
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, PVDF membrane
- Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
- HRP-conjugated secondary antibody and ECL substrate

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere for 24 hours.
- Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the growth medium with a serum-free or low-serum (0.5%) medium and incubate for 4-12 hours.
- Pre-treatment with O-1918: Remove the medium and add fresh serum-free medium containing the desired concentration of O-1918 (e.g., 10 μM) or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.
- Agonist Stimulation: Add the GPR55 agonist (e.g., LPI at 1-5 μM) directly to the wells containing O-1918 or vehicle. Incubate for the optimal time for ERK phosphorylation (typically 5-30 minutes, which should be determined empirically).
- Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 μ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.



- Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting: Perform SDS-PAGE, protein transfer to a PVDF membrane, blocking, and incubation with primary and secondary antibodies according to standard protocols.[18]
 Detect the signal using an ECL substrate. Analyze the band intensities for p-ERK and normalize to total-ERK.

Protocol 2: Assessing GPR55 Blockade on Cell Proliferation (MTT Assay)

This protocol measures the effect of O-1918 on cell viability and proliferation, which can be modulated by GPR55 signaling in some cancer cells.[19]

Materials:

- 96-well culture plates
- O-1918 and GPR55 agonist
- MTT reagent (5 mg/mL in PBS)
- DMSO

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Allow them to adhere for 24 hours.
- Treatment: Replace the medium with 100 μL of fresh medium containing various concentrations of O-1918, the agonist, O-1918 plus the agonist, or vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.



- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] Calculate
 cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following GPR55 activation and its inhibition by O-1918.

Materials:

- Black, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- O-1918 and GPR55 agonist
- Fluorescence plate reader with an injection system

Procedure:

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
- Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 μM) and an equal concentration of Pluronic F-127 in HBSS.
- Incubation: Remove the growth medium, wash cells with HBSS, and add 100 μL of loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.



- Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 μL of HBSS to each well.
- Pre-treatment: Add O-1918 or vehicle to the wells and incubate for 15-30 minutes at room temperature.
- Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline fluorescence for 15-30 seconds.
- Agonist Injection: Using the plate reader's injector, add the GPR55 agonist and continue recording the fluorescence signal for 2-5 minutes to capture the transient calcium peak.
- Analysis: Analyze the data by calculating the change in fluorescence (peak fluorescence minus baseline) or the ratio of peak to baseline (F/F0). Compare the response in O-1918treated cells to the control.

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